tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNNEKXIEMELDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 4 Oxo 2 Phenylpyrrolidine 1 Carboxylate
General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine ring is a fundamental step in the synthesis of the target compound. Chemists have developed various methods, including the cyclization of linear molecules and multi-step sequences that assemble the ring from simpler precursors.
Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring from an appropriately functionalized linear precursor. This approach leverages the proximity of reactive groups within a single molecule to facilitate ring closure. Key methods include the aza-Michael addition and nitrile anion cyclization.
In a typical intramolecular aza-Michael reaction, a linear precursor containing both an amine and an α,β-unsaturated carbonyl moiety undergoes cyclization. The nitrogen nucleophile attacks the β-carbon of the Michael acceptor, forming the five-membered ring. For the synthesis of a 4-oxopyrrolidine derivative, a linear substrate such as an N-protected aminoketone with an activated double bond could be employed.
Another relevant strategy is the nitrile anion cyclization. researchgate.net This method involves the intramolecular cyclization of a nitrile-containing linear substrate. For instance, a highly efficient synthesis of a (3S,4R)‐N‐tert‐butyl‐4‐arylpyrrolidine‐3‐carboxylic acid was achieved via a key nitrile anion 5-exo-tet cyclization, which concurrently formed the pyrrolidine ring with a clean inversion of configuration at the C-4 center. researchgate.net This process demonstrates the utility of linear precursors in constructing complex pyrrolidine systems with high stereocontrol. researchgate.net
| Cyclization Method | Key Features | Precursor Type | Ref. |
| Intramolecular aza-Michael | Forms C-N bond via conjugate addition | Linear amine and α,β-unsaturated carbonyl | whiterose.ac.uk |
| Nitrile Anion Cyclization | 5-exo-tet cyclization forms C-C bond | Linear amine with nitrile and leaving group | researchgate.net |
Multi-step syntheses provide a versatile and often highly controlled route to complex molecules like tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. These sequences involve the stepwise construction of the molecule, allowing for the purification of intermediates and precise introduction of functional groups.
One such approach begins with a readily available cyclic precursor, such as a lactam, which is then elaborated. For example, a general method for synthesizing 2-substituted N-Boc pyrrolidines starts from an N-Boc protected lactam. researchgate.net The synthesis involves the selective reduction of the lactam carbonyl to a carbinolamide, followed by treatment with benzotriazole. The benzotriazolyl group then acts as a leaving group, which is displaced by an organometallic reagent (e.g., a phenyl Grignard or organolithium reagent) to introduce the desired substituent at the 2-position. researchgate.net Subsequent oxidation at the 4-position would yield the target 4-oxo derivative.
Another multi-step strategy involves the α-arylation of a pre-formed N-Boc-pyrrolidine ring. A synthetic route to enantioenriched 2-phenylpyrrolidines has been demonstrated through a sequence of Boc-protection of pyrrolidine, followed by a palladium-catalyzed α-arylation to introduce the phenyl group, and finally deprotection. ntnu.no To achieve the target 4-oxo structure, this sequence would need to be adapted, for example, by starting with a 4-hydroxypyrrolidine derivative that could be oxidized in a later step.
Enantioselective and Stereocontrolled Synthesis
Controlling the stereochemistry at the C2 position is crucial for many applications of chiral pyrrolidines. Enantioselective synthesis aims to produce a single enantiomer of the target compound, often employing chiral catalysts, auxiliaries, or precursors.
The use of starting materials from the "chiral pool" is a classic and effective strategy for asymmetric synthesis. Readily available, enantiopure natural products like amino acids can be converted into the desired target molecule, transferring their inherent chirality.
For instance, pyroglutamic acid, a derivative of glutamic acid, is a common starting material for the synthesis of substituted pyrrolidines. nih.gov Its stereocenter can be used to direct the formation of new chiral centers on the pyrrolidine ring. Similarly, other chiral precursors like (R)-phenylglycinol have been employed as the source of chirality. nih.gov The synthesis often involves diastereoselective additions of organometallic reagents to chiral imines or oxazolidines derived from these precursors. nih.gov This approach ensures that the final product is obtained in high enantiomeric purity.
Catalytic asymmetric methods offer an efficient way to create stereocenters. Asymmetric alkylation and hydrogenation are powerful tools for this purpose.
Asymmetric Alkylation involves the enantioselective alkylation of a prochiral enolate. In the context of pyrrolidine synthesis, a stereoselective enolate alkylation of a chiral substrate can be used to introduce substituents with high diastereoselectivity. nih.gov A more advanced approach is the catalytic asymmetric allylic alkylation, which has been used to create stereogenic quaternary centers in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This method uses a chiral catalyst to control the stereochemical outcome of the alkylation step. nih.gov
Asymmetric Hydrogenation is a widely used method for the enantioselective reduction of double bonds. To synthesize a chiral 2-phenylpyrrolidine (B85683), one could envision the asymmetric hydrogenation of a corresponding 2-phenyl-dihydropyrrole precursor. This strategy has been successfully applied to the synthesis of other chiral N-heterocycles. For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines and pyridinium (B92312) salts using chiral rhodium or iridium catalysts, respectively, affords the saturated heterocycles with excellent enantioselectivities. nih.govnih.gov These results suggest that a similar approach could be viable for producing enantiopure 2-phenylpyrrolidine derivatives.
| Asymmetric Method | Catalyst/Reagent | Precursor Type | Outcome | Ref. |
| Asymmetric Alkylation | Chiral auxiliary or catalyst | Prochiral enolate | Enantioselective C-C bond formation | nih.govnih.gov |
| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Unsaturated pyrroline/pyridinium salt | Enantioselective C=C or C=N reduction | nih.govnih.gov |
A highly effective modern technique for the enantioselective functionalization of pyrrolidines is the asymmetric lithiation-trapping of N-Boc protected rings. nih.govrsc.org This method involves the deprotonation of a C-H bond adjacent to the nitrogen atom using a complex of an organolithium base (typically sec-butyllithium) and a chiral ligand, most commonly (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.govnih.govwhiterose.ac.uk
The resulting chiral organolithium intermediate is configurationally stable at low temperatures and can be "trapped" by an electrophile to yield a 2-substituted pyrrolidine with high enantiomeric excess. nih.gov For the synthesis of this compound, one would start with N-Boc-4-oxopyrrolidine (or a protected version). Deprotonation with the s-BuLi/(-)-sparteine complex would generate the chiral carbanion at the C2 position, which could then be trapped with a phenyl-containing electrophile (e.g., through transmetalation followed by a Negishi coupling with an aryl halide). nih.gov This strategy allows for the direct and highly enantioselective introduction of the phenyl group at the desired position. nih.govrsc.org Studies have shown that this reaction can be performed at temperatures as high as -20 °C while still achieving good yields and high enantiomeric ratios (e.g., ~90:10 er). nih.gov
| Reagents | Ligand Example | Temperature | Product | Enantiomeric Ratio (er) | Ref. |
| s-BuLi | (-)-Sparteine | -78 °C to -20 °C | Functionalized N-Boc-pyrrolidine | up to 93:7 | nih.gov |
| s-BuLi | (+)-Sparteine Surrogate | -50 °C to -20 °C | Functionalized N-Boc-pyrrolidine | up to 93:7 | nih.gov |
Stereocontrol Mechanisms in Pyrrolidine Ring Formation
Achieving the desired stereochemistry at the C2 and potentially C5 positions of the pyrrolidine ring is a critical challenge in the synthesis of substituted pyrrolidines. The stereochemical outcome is dictated by the mechanism of the cyclization reaction and can be influenced by various factors, including the choice of catalyst, substrate, and reaction conditions.
One of the most powerful methods for constructing the pyrrolidine skeleton is through [3+2] dipolar cycloaddition reactions. nih.gov These reactions involve a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene. nih.gov The stereochemistry of the resulting pyrrolidine can be controlled through the geometry of the azomethine ylide and the facial selectivity of its approach to the alkene. The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity and diastereoselectivity in these cycloadditions. researchgate.net
For instance, diastereoselective synthesis of substituted pyrrolidines can be achieved through multicomponent reactions where up to three new stereocenters are formed in a single operation. nih.gov In such reactions, a Lewis acid like titanium tetrachloride (TiCl₄) can promote the formation of a benzylic carbocation, which is followed by an intramolecular ring closure with a sulfonamide, leading to the pyrrolidine ring with a specific diastereomeric arrangement. nih.gov Copper-promoted intramolecular aminooxygenation of alkene substrates also provides a pathway to disubstituted pyrrolidines, where the stereoselectivity (cis vs. trans) is dependent on the position of substituents on the starting alkene chain. nih.gov
The table below summarizes different approaches to stereocontrolled pyrrolidine synthesis.
| Method | Key Features | Stereochemical Control | Reference |
| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | High control over up to four stereocenters; can be made asymmetric with chiral catalysts. | nih.gov |
| Multicomponent Reactions | One-pot synthesis constructing multiple bonds and stereocenters. | Highly diastereoselective, controlled by Lewis acid catalysts and reaction pathways. | nih.gov |
| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkene sulfonamides. | Diastereoselectivity (cis/trans) is controlled by the substrate's substitution pattern. | nih.gov |
| Catalytic Asymmetric Deprotonation | Use of a chiral ligand (e.g., sparteine (B1682161) surrogates) with an organolithium base. | Creates a single enantiomer of a key intermediate from a prochiral starting material. | researchgate.net |
Introduction and Functionalization of Key Substituents
The introduction of the C2-phenyl substituent is a key step that can be accomplished through several synthetic strategies. One prominent method is the palladium-catalyzed α-arylation of a pre-formed N-protected pyrrolidine. ntnu.no This approach involves the deprotonation of the α-carbon next to the nitrogen, followed by a cross-coupling reaction with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable ligand. This method allows for the direct formation of the C-phenyl bond on the pyrrolidine ring. ntnu.no
Another strategy involves building the pyrrolidine ring from precursors that already contain the phenyl group. For example, biocatalytic approaches using transaminases can convert ω-chloro ketones bearing a phenyl group into the corresponding chiral 2-phenylpyrrolidines with high enantiomeric excess. acs.org This enzymatic process offers a green and highly selective alternative to traditional chemical methods. acs.orgacs.org The process utilizes an amine donor to stereoselectively aminate a ketone, which then undergoes spontaneous intramolecular cyclization to form the desired 2-substituted pyrrolidine. acs.org
| Method | Description | Advantages | Reference |
| Palladium-Catalyzed α-Arylation | Direct C-H functionalization of an N-Boc-pyrrolidine with an aryl halide using a palladium catalyst. | Direct installation of the phenyl group on a pre-formed ring. | ntnu.no |
| Biocatalytic Asymmetric Synthesis | Transaminase-mediated conversion of a phenyl-substituted ω-chloroketone into a chiral amine, followed by cyclization. | High enantioselectivity (>99.5% ee), environmentally friendly conditions. | acs.org |
| Multicomponent Reactions | Assembling the ring from multiple components, one of which provides the phenyl group (e.g., from phenyldihydrofuran). | Convergent approach that builds complexity rapidly. | nih.gov |
The formation of the 4-oxo group requires the selective oxidation of the C-H bond at the C4 position of the pyrrolidine ring. A significant challenge is achieving this transformation without over-oxidizing the molecule or affecting other sensitive functional groups. acs.org
A modern and highly effective method is the electrochemical aminoxyl-mediated Shono-type oxidation. organic-chemistry.orgnih.govacs.org This process utilizes a mediator, such as ketoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl), to facilitate the oxidation at a lower redox potential, which enhances functional group compatibility. acs.org The reaction can be performed in an operationally simple electrochemical setup, such as an ElectraSyn 2.0, using cost-effective electrodes like stainless steel, making it a scalable and practical alternative to methods requiring stoichiometric chemical oxidants or expensive platinum electrodes. organic-chemistry.orgsemanticscholar.org This electrochemical method converts functionalized pyrrolidines into the corresponding pyrrolidinones (lactams) with high selectivity and yield. acs.orgorganic-chemistry.org
Mechanistic studies suggest that this process may proceed through unexpected hemiaminal and aminoxyl intermediates, distinguishing it from a classical Shono oxidation. organic-chemistry.org
| Oxidation Method | Reagents/Conditions | Key Features | Reference |
| Electrochemical Aminoxyl-Mediated Oxidation | Substrate, ketoABNO (mediator), MsOH, LiClO₄, Reticulated Vitreous Carbon (RVC) anode, stainless-steel cathode. | High selectivity, broad functional group tolerance, mild conditions, scalable, avoids harsh chemical oxidants. | acs.orgorganic-chemistry.org |
| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), DMSO, and a hindered base (e.g., triethylamine). | Typically used to oxidize a precursor 4-hydroxypyrrolidine to the ketone. Effective but requires stoichiometric reagents and careful temperature control. |
The nitrogen atom of the pyrrolidine ring is nucleophilic and basic, which can interfere with various synthetic steps, particularly those involving strong bases or electrophiles. nih.gov To prevent unwanted side reactions, the nitrogen is temporarily protected. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for this purpose. nih.gov
The Boc group is typically introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758) or methanol (B129727). google.comacs.org
The Boc group offers several advantages:
It is stable to a wide range of reaction conditions, including catalytic hydrogenation and organometallic reagents.
It deactivates the nitrogen atom, preventing it from participating in undesired reactions.
It increases the solubility of intermediates in organic solvents, often aiding in purification.
It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to restore the secondary amine functionality. ntnu.no
| Reagent | Base | Typical Solvent | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N), DMAP, or Potassium Carbonate (K₂CO₃) | Dichloromethane (DCM), Methanol (MeOH), Dioxane | google.comnih.gov |
Process Optimization for Synthesis Efficiency and Scalability
Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. researchgate.net Key areas of focus include minimizing the number of synthetic steps, avoiding hazardous reagents, and eliminating the need for costly purification techniques like column chromatography. researchgate.net
One optimization strategy is the development of one-pot or telescopic syntheses, where intermediates are not isolated, reducing solvent waste and saving time. researchgate.net For instance, after an initial reaction, the subsequent reagents can be added directly to the same vessel to carry out the next transformation.
For catalytic steps, such as the phenyl group incorporation, optimization involves minimizing the loading of expensive catalysts (e.g., palladium) and ligands while maintaining high yield and selectivity. The choice of solvent is also critical; greener and more cost-effective solvents are preferred. chemicalbook.com
In the oxidation step, the shift from traditional oxidants to a scalable electrochemical method represents a significant process improvement. Electrochemical synthesis can be more sustainable and safer for large-scale operations, as it avoids the handling of large quantities of hazardous chemical oxidants. organic-chemistry.orgsemanticscholar.org
Finally, the choice of protecting group strategy is also crucial for scalability. The Boc group is advantageous because its introduction and removal are typically high-yielding and clean processes, minimizing purification challenges on a large scale. google.com
Chemical Reactivity and Transformations of Tert Butyl 4 Oxo 2 Phenylpyrrolidine 1 Carboxylate
Role as a Versatile Building Block in Organic Synthesis
tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a valuable heterocyclic scaffold in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively manipulated. The pyrrolidone core is a common feature in a wide array of natural products and pharmaceutical agents, including antiepileptics like levetiracetam (B1674943) and antineoplastic agents like lactacystin. chemrxiv.org The structural arrangement of the title compound, featuring a ketone, a carbamate-protected amine, and a chiral center at the C-2 position, makes it a strategic precursor for generating molecular diversity. chemrxiv.org
The utility of this compound as a building block stems from:
The Ketone Moiety: The carbonyl group at C-4 serves as a handle for various transformations, including reductions to form hydroxyl derivatives, nucleophilic additions to introduce new carbon substituents, and reductive aminations to synthesize aminopyrrolidines. chemrxiv.org
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the nitrogen atom, rendering it stable to a range of reaction conditions. However, it can be readily removed under acidic conditions to liberate the secondary amine, allowing for subsequent functionalization at the nitrogen atom.
The α-Carbon Positions: The protons on the carbons alpha to the ketone (C-3 and C-5) are acidic and can be removed by a suitable base to form enolates. These intermediates can then react with various electrophiles, enabling the introduction of substituents at these positions.
The Phenyl Group: The aromatic ring at the C-2 position can be modified through electrophilic aromatic substitution reactions, further expanding the structural diversity of the resulting molecules.
The Chiral Center: The stereocenter at C-2 allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.
The strategic combination of these features allows chemists to utilize this compound as a starting material for the synthesis of complex, polysubstituted pyrrolidine (B122466) derivatives with potential biological activity. Its derivatives have shown potential as inhibitors of β-secretase (BACE-1), a key target in Alzheimer's disease research.
Functional Group Interconversions on the Pyrrolidine Core
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For this compound, several FGIs can be envisaged on the pyrrolidine core itself, beyond the ketone moiety.
N-Deprotection and Re-functionalization: The most common FGI on the pyrrolidine core involves the removal of the N-Boc group. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane) to yield the corresponding secondary amine. This free amine can then participate in a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Phenyl Ring Modification: The phenyl group at the C-2 position can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents can be introduced onto the ring.
Bromination: Using Br₂ with a Lewis acid catalyst like FeBr₃ can introduce a bromine atom, typically at the para position, yielding the 2-(4-bromophenyl) derivative.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. These substituted derivatives can then be used in further transformations, such as Suzuki-Miyaura cross-coupling reactions for the brominated analogs to form biaryl-pyrrolidine hybrids.
Ring Opening: While less common under standard conditions, the lactam functionality within the pyrrolidinone ring could potentially undergo ring-opening reactions under harsh hydrolytic conditions (strong acid or base at high temperatures) to yield the corresponding γ-amino acid derivative.
Advanced Functionalization Reactions
Direct functionalization of C(sp³)-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-installed functional groups. In the context of this compound, the C-H bonds at the C-3 and C-5 positions, which are alpha to the ketone and nitrogen respectively, are the most likely candidates for this type of transformation.
While specific literature on the C-4 functionalization of this exact molecule is limited, methods for the α-functionalization of N-Boc protected pyrrolidines are well-established. These typically proceed via deprotonation to form an enolate or a related carbanionic species. For instance, the deprotonation of N-Boc-pyrrolidine using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine (B7772259) can generate an enantioenriched 2-pyrrolidinolithium species. nih.gov This intermediate can then be transmetalated with zinc chloride and coupled with aryl halides in a palladium-catalyzed reaction to achieve enantioselective α-arylation. nih.gov
Similarly, the benzylic C-H bond at the C-2 position of N-Boc-2-phenylpyrrolidine is particularly activated and can be selectively lithiated using n-butyllithium or s-butyllithium, followed by trapping with various electrophiles to create a quaternary stereocenter. researchgate.net
For functionalization at the C-3 position (alpha to the C-4 ketone), standard enolate chemistry would apply. Deprotonation with a base like lithium diisopropylamide (LDA) would generate an enolate that can react with a range of electrophiles, such as alkyl halides, aldehydes (for aldol (B89426) reactions), or sources of "X+" (e.g., N-bromosuccinimide for bromination).
Regioselectivity is a key challenge when multiple reactive sites are present. In this compound, the primary sites for regioselective derivatization are the C-3 and C-5 positions.
The generation of an enolate from the C-4 ketone provides a powerful platform for regioselective functionalization at the C-3 position. The choice of base, counterion, and solvent can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control), although in this symmetrical ketone, only one enolate is possible. This enolate can be regioselectively alkylated, arylated, or otherwise functionalized. For example, in the related N-Boc protected piperidine-2,4-dione system, regioselective γ-alkylation (equivalent to the C-3 position in the pyrrolidinone) has been achieved, highlighting the feasibility of such selective transformations. researchgate.net
Furthermore, the development of methods for the synthesis of 4,4-disubstituted-3-oxopyrrolidones demonstrates that the position alpha to the ketone can be effectively functionalized, providing access to a diverse range of 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines. chemrxiv.orgchemrxiv.org These transformations underscore the potential for regioselective derivatization of the title compound's scaffold.
Reactions Involving the Ketone Moiety (e.g., reductions, additions)
The ketone at the C-4 position is a highly versatile functional group that readily undergoes a variety of transformations.
Reduction Reactions: The reduction of the ketone to a secondary alcohol is a common transformation that introduces a new stereocenter at the C-4 position. The choice of reducing agent is crucial for achieving high selectivity and preserving the N-Boc protecting group.
Sodium borohydride (B1222165) (NaBH₄): This mild reducing agent is effective for converting the ketone to the corresponding alcohol under standard conditions (e.g., in methanol (B129727) or ethanol) while leaving the Boc group intact.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can also reduce the ketone but requires careful temperature control (e.g., 0°C in anhydrous THF) to avoid potential cleavage of the Boc group or over-reduction.
The stereochemical outcome of this reduction can be influenced by the existing stereocenter at C-2, potentially leading to diastereoselective formation of the cis or trans alcohol.
Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org
Grignard and Organolithium Reagents: These powerful carbon nucleophiles add to the ketone to form tertiary alcohols, creating a new carbon-carbon bond. youtube.com The reaction is typically irreversible. masterorganicchemistry.com
Wittig Reaction: This reaction converts the ketone into an alkene. masterorganicchemistry.com It involves the reaction of the ketone with a phosphonium (B103445) ylide (R₃P=CR'₂). The nature of the ylide can influence the stereochemistry of the resulting double bond. masterorganicchemistry.com
Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) to the ketone forms a cyanohydrin, which is a useful intermediate for the synthesis of α-hydroxy acids or α-hydroxy aldehydes.
Below is a table summarizing some key reactions of the ketone moiety.
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate | Mild conditions, preserves Boc group. Creates a new stereocenter. |
| Grignard Addition | 1. R-MgBr, Et₂O 2. H₃O⁺ | tert-Butyl 4-hydroxy-4-alkyl-2-phenylpyrrolidine-1-carboxylate | Forms a C-C bond, creates a tertiary alcohol. |
| Wittig Reaction | Ph₃P=CH₂, THF | tert-Butyl 4-methylene-2-phenylpyrrolidine-1-carboxylate | Converts C=O to C=C bond. |
Structural Elucidation and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
NMR spectroscopy serves as a cornerstone for the structural verification of tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, offering detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR analysis in deuterated chloroform (B151607) (CDCl₃) provides specific signals corresponding to the distinct protons in the molecule. Although a complete, publicly available spectrum with full assignments is not consistently reported across scientific literature, partial data from a patent disclosure outlines key chemical shifts.
The aromatic protons of the phenyl group appear as multiplets in the downfield region, typically between δ 7.17 and δ 7.35 ppm. The proton at the C2 position of the pyrrolidine (B122466) ring, being adjacent to the phenyl group, is observed as a multiplet around δ 5.38 ppm. The methylene (B1212753) protons at the C5 position (adjacent to the nitrogen) show distinct signals, appearing as doublets at approximately δ 3.90 and δ 4.08 ppm, with large geminal coupling constants around 19.3-19.5 Hz. One of the C3 methylene protons is reported as a doublet of doublets at δ 3.13 ppm. The characteristic signal for the nine equivalent protons of the tert-butyl group is consistently found further upfield, though not specified in this particular partial dataset.
Interactive Data Table: ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.17 - 7.35 | m | - |
| C2-H | 5.38 | m | - |
| C5-Hₐ | 4.08 | d | 19.5 |
| C5-Hₑ | 3.90 | d | 19.3 |
| C3-H | 3.13 | dd | 18.8, 9.8 |
Note: This table is based on partially available data and may not be comprehensive.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Two-Dimensional NMR Techniques (e.g., gCOSY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. A gCOSY experiment on this compound would be expected to show correlations between the C2 proton and the C3 methylene protons, as well as between the protons of the C3 and C5 methylene groups. However, specific experimental gCOSY data for this compound are not documented in readily accessible scientific sources.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is crucial for confirming the molecular weight and providing evidence for the structural integrity of the compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition of a molecule. For this compound (C₁₅H₁₉NO₃), the exact mass can be calculated. While HRMS is a standard characterization method, specific experimental HRMS data with a found mass value for this compound is not available in the surveyed literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically allows for the detection of the intact molecular ion, often with an attached proton ([M+H]⁺) or other adducts like sodium ([M+Na]⁺). This technique confirms the molecular weight of the compound. Despite its routine use in chemical analysis, specific ESI-MS spectra or m/z values for this compound are not reported in the available public data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions in real-time, offering high sensitivity and selectivity. nih.gov In the synthesis of this compound, LC-MS allows chemists to track the consumption of starting materials and the formation of the desired product and any byproducts. acs.org The liquid chromatograph separates the components of the reaction mixture, which are then ionized and detected by the mass spectrometer. This provides mass information for each component, confirming their identities.
By taking small aliquots from the reaction vessel at various time intervals, a kinetic profile of the reaction can be generated. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. Selected Reaction Monitoring (SRM) can be employed for enhanced selectivity and sensitivity, particularly in complex reaction mixtures. nih.gov
Below is a table representing a typical LC-MS setup for monitoring the formation of the target compound.
| Parameter | Description |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ions | [M+H]⁺ for starting materials and product |
Chromatographic Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A reverse-phase HPLC method is typically developed to separate the main compound from any residual starting materials, reagents, or synthesis-related impurities. The area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. sielc.com
The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for quantification, as the phenyl group in the molecule provides strong chromophoric activity.
The following table outlines typical parameters for an HPLC purity assessment.
| Parameter | Description |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | UV-Vis Photodiode Array (PDA) Detector |
| Wavelength | 254 nm |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usnih.gov This is crucial as different enantiomers can exhibit distinct biological activities.
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds. nih.gov The ratio of the peak areas of the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess. researchgate.net
A representative setup for a chiral HPLC analysis is detailed below.
| Parameter | Description |
| HPLC System | Shimadzu LC-20A or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 220 nm |
| Chiral Column | Chiralpak® series (e.g., AD-H, AS-H) or similar polysaccharide-based CSP |
| Mobile Phase | Mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.com This technology offers substantial improvements over traditional HPLC for the analysis of this compound. The primary benefits include markedly shorter analysis times, higher resolution and peak capacity, and increased sensitivity. mdpi.com The reduction in particle size leads to a more efficient separation, allowing for faster flow rates without sacrificing performance. mdpi.com This makes UPLC an ideal technique for high-throughput screening and quality control environments, where speed and efficiency are paramount. sltc.org
The table below contrasts typical performance metrics of HPLC and UPLC.
| Feature | HPLC | UPLC |
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Run Time | 10 - 30 min | 1 - 5 min |
| Peak Resolution | Good | Excellent |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Solvent Consumption | Higher | Lower |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound. mdpi.com For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its atomic connectivity, conformation, and, most importantly, its absolute stereochemistry (if a chiral resolution has been performed). nih.gov
The technique involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. acs.org This data confirms the pyrrolidine ring structure, the positions of the oxo and phenyl substituents, and the conformation of the tert-butoxycarbonyl (Boc) protecting group. While a specific crystal structure for the title compound is not publicly available, the table below lists the kind of data that such an analysis would yield, based on published structures of similar pyrrolidine derivatives. acs.orgmdpi.com
| Parameter | Example Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution (Å) | ~0.8 Å |
| Bond Lengths | e.g., C-N, C=O, C-C (Å) |
| Bond Angles | e.g., C-N-C, O=C-C (°) |
| Torsion Angles | Defines ring pucker and substituent orientation (°) |
Theoretical and Computational Investigations of Tert Butyl 4 Oxo 2 Phenylpyrrolidine 1 Carboxylate
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties.
For tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
The results of such a calculation would provide a detailed picture of the molecule's architecture. For instance, it would reveal the precise conformation of the five-membered pyrrolidine (B122466) ring, the orientation of the phenyl and tert-butoxycarbonyl groups, and the planarity around the ketone and carbamate (B1207046) functional groups. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation. This table is illustrative and does not represent experimentally verified data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O (ketone) | ~1.22 Å |
| C-N (pyrrolidine) | ~1.47 Å | |
| N-C (carbamate) | ~1.38 Å | |
| C=O (carbamate) | ~1.23 Å | |
| Bond Angles | C-N-C (pyrrolidine) | ~110° |
| O=C-N (carbamate) | ~125° | |
| Dihedral Angle | C-C-N-C (ring torsion) | Varies (puckered) |
Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com
An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
The distribution of the HOMO would likely be concentrated on the electron-rich parts of the molecule, such as the phenyl ring or the oxygen atoms. The LUMO, conversely, would be expected to be localized on electron-deficient sites, such as the carbonyl carbon of the ketone group, indicating the most probable site for nucleophilic attack. These insights are critical for predicting how the molecule will interact with other reagents.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table is illustrative and does not represent experimentally verified data.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a color-coded map of charge distribution, which is invaluable for identifying the electrophilic and nucleophilic regions of a molecule. nih.gov
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen. nih.gov Regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. nih.gov Green or yellow areas represent neutral or weakly polar regions.
For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the ketone and carbamate groups, highlighting their role as hydrogen bond acceptors and sites of interaction with electrophiles. A positive potential might be observed near the hydrogen atoms of the pyrrolidine ring. This analysis helps predict non-covalent interactions, molecular recognition patterns, and sites of chemical reactivity. nih.gov
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies to construct an energy landscape.
For this compound, the puckering of the pyrrolidine ring and the rotation around the C-N bond of the carbamate and the C-C bond connecting the phenyl group are key degrees of freedom. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure.
The results would be plotted on a potential energy surface, or energy landscape, which maps the energy as a function of these geometric parameters. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its biological activity and reactivity.
Computational Insights into Reaction Mechanisms and Stereoselectivity
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.orgescholarship.org By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and the activation energies associated with each step of a reaction.
For reactions involving this compound, such as the reduction of the ketone or an aldol (B89426) reaction at the alpha-carbon, computational studies can provide deep mechanistic insights. For example, calculations can determine the energy barriers for different reaction pathways, explaining why one product is formed over another (regioselectivity).
Furthermore, because the molecule is chiral (due to the stereocenter at position 2), understanding the stereoselectivity of its reactions is critical. Computational modeling can be used to calculate the energies of the transition states leading to different stereoisomeric products. rsc.org A lower activation energy for one transition state over another would explain the observed diastereoselectivity or enantioselectivity, providing a theoretical basis for the experimental outcome. These insights are invaluable for designing new synthetic routes and optimizing reaction conditions. rsc.orgdntb.gov.ua
Applications in the Synthesis of Complex Chemical Structures
Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies
The inherent chirality of tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, particularly when synthesized in an enantiomerically pure form, makes it a significant building block in asymmetric synthesis. The stereochemistry at the C2 position of the pyrrolidine (B122466) ring is crucial for its application in the synthesis of bioactive molecules. This defined stereocenter allows for the controlled introduction of new stereocenters, a fundamental aspect of creating complex chiral molecules such as natural products and pharmaceutical agents. nih.gov
The strategic placement of the phenyl group and the ketone functionality, along with the protective tert-butoxycarbonyl (Boc) group, allows for stereoselective modifications. For instance, the ketone can be reduced to a hydroxyl group, with the stereochemical outcome often influenced by the existing stereocenter and the choice of reagents. This diastereoselective control is a cornerstone of asymmetric synthesis. nih.gov The resulting chiral pyrrolidine derivatives are key components in the development of organocatalysts and ligands for asymmetric metal catalysis. unibo.it The pyrrolidine scaffold itself is a privileged structure in many biologically active compounds, and starting with an enantiomerically defined building block like this compound is an efficient strategy for the synthesis of these targets. unibo.it
Research has demonstrated the importance of the pyrrolidine ring's stereochemistry for its interactions in biological systems and its effectiveness in asymmetric transformations. The development of synthetic routes that provide access to enantiomerically enriched pyrrolidine derivatives is an active area of research, highlighting the value of chiral building blocks like the title compound. rsc.org
Precursor to Structurally Diverse Pyrrolidine Derivatives for Advanced Research
This compound is a versatile precursor for a wide array of structurally diverse pyrrolidine derivatives. The ketone at the C4 position is a key functional handle that can be subjected to various chemical transformations, including reduction, reductive amination, and reactions with organometallic reagents to introduce new substituents. These modifications allow for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry research. nih.gov
The Boc-protecting group on the nitrogen atom can be readily removed under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen. This allows for the introduction of a wide range of substituents, further expanding the diversity of the resulting pyrrolidine library. The phenyl group at the C2 position can also be modified, although it is generally more stable than the other functional groups.
The ability to generate a library of pyrrolidine derivatives from a common precursor is highly valuable in drug discovery and chemical biology. It allows researchers to fine-tune the properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. The synthesis of various chiral pyrrolidines from precursors like 2,3-O-iso-propylidene-D-erythronolactol demonstrates the utility of such building blocks in creating diverse molecular structures. nih.gov The derivatization of the pyrrolidine scaffold is a common strategy to develop new therapeutic agents and research tools. nih.gov
Below is a table showcasing examples of pyrrolidine derivatives that can be synthesized from precursors with the 4-oxo-pyrrolidine core.
| Derivative Class | Synthetic Transformation | Potential Research Application |
| 4-Hydroxypyrrolidines | Reduction of the C4-ketone | Conformationally restricted amino acids, ligands for catalysis |
| 4-Aminopyrrolidines | Reductive amination of the C4-ketone | Scaffolds for peptidomimetics, enzyme inhibitors |
| 4-Alkyl/Aryl-pyrrolidines | Grignard or organolithium addition to the C4-ketone | Probes for studying protein-ligand interactions |
| Fused Pyrrolidine Heterocycles | Intramolecular cyclization reactions | Novel heterocyclic scaffolds for drug discovery |
Role in the Synthesis of Nitrogen Heterocycles and Related Scaffolds
The pyrrolidine ring of this compound is a core component of many nitrogen-containing heterocyclic compounds. This building block can be elaborated into more complex heterocyclic systems through various synthetic strategies. For instance, the ketone functionality can participate in condensation reactions with dinucleophiles to form fused heterocyclic rings.
Furthermore, the pyrrolidine ring itself can be a part of a larger polycyclic system. The reactivity of the ketone and the ability to deprotect and functionalize the nitrogen atom provide multiple avenues for constructing fused and spirocyclic nitrogen heterocycles. These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.
The synthesis of polysubstituted pyrroles from 3-oxo pyrrolidine-2-carboxylates and 2-phosphonates illustrates how the core pyrrolidine structure can be transformed into other important nitrogen heterocycles through aromatization reactions. nih.gov Additionally, sequential reactions involving aminoalkynes and carbonyls can lead to the formation of various nitrogen-containing heterocyclic scaffolds, showcasing the versatility of amine-containing building blocks in heterocyclic synthesis. mdpi.com The Dieckmann cyclization of α,β-aminodiesters is another powerful method for the chemoselective synthesis of pyrrolidine and pyrrole (B145914) derivatives. researchgate.net
Contribution to Scaffold Diversity Generation for Chemical Libraries and Probe Development
In the fields of drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for identifying new bioactive molecules. This compound serves as an excellent starting point for creating such libraries. Its multifunctional nature allows for the introduction of diverse substituents at multiple positions, leading to a wide range of molecular shapes and functionalities.
The pyrrolidine core is a common motif in many approved drugs and natural products, making it a desirable scaffold for chemical library design. By systematically modifying the substituents on the pyrrolidine ring, researchers can generate a collection of related compounds that cover a broad chemical space. This diversity-oriented synthesis approach increases the probability of finding a "hit" in a high-throughput screening campaign.
The development of novel chemical entities for drug discovery is heavily reliant on the availability of scalable procedures for synthesizing building blocks. chemrxiv.org The use of versatile scaffolds allows for the creation of diverse molecular architectures that can be used to develop new therapeutic agents and chemical probes for studying biological processes. The concept of scaffold diversity is central to modern chemical biology, with researchers exploring various frameworks, including nanomaterials and polymers, to create novel catalysts and probes. nih.gov
Future Research Directions and Perspectives
Development of Novel and More Sustainable Synthetic Routes
One promising avenue is the exploration of biocatalysis . Engineered enzymes, such as transaminases and oxidoreductases, could offer highly stereoselective routes to the chiral pyrrolidine (B122466) core from readily available starting materials. nih.govrsc.orgnih.govescholarship.org For instance, a biocatalytic reductive amination could establish the stereocenter at the 2-position, followed by an enzymatic oxidation to introduce the ketone at the 4-position. This approach would operate under mild, aqueous conditions and avoid the use of heavy metal catalysts.
Furthermore, the use of sustainable solvents and catalysts will be paramount. Research into replacing chlorinated solvents with greener alternatives like ethanol or 2-methyltetrahydrofuran is ongoing. The application of heterogeneous catalysts that can be easily recovered and recycled would also contribute to a more sustainable process. Additionally, flow chemistry presents an opportunity to improve safety, efficiency, and scalability. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste.
The development of novel multicomponent reactions (MCRs) also holds significant potential. An ideal MCR would assemble the tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate core in a single step from simple, readily available precursors, thereby increasing atom economy and reducing the number of synthetic operations.
| Sustainable Approach | Potential Advantages |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |
| Green Solvents/Catalysts | Lower environmental impact, improved safety, catalyst recyclability. |
| Flow Chemistry | Enhanced control, improved scalability, increased safety. |
| Multicomponent Reactions | Increased atom economy, reduced step count, higher efficiency. |
Exploration of Undiscovered Chemical Transformations and Functionalizations
The existing functional groups on this compound provide a rich playground for exploring novel chemical transformations. Future research will undoubtedly uncover new ways to selectively modify this scaffold, leading to a diverse array of derivatives with unique properties and potential applications.
A key area of interest is the selective functionalization of C-H bonds . The pyrrolidine ring possesses multiple C-H bonds that could be targeted for direct functionalization, bypassing the need for pre-installed functional groups. Advances in transition-metal catalysis, photoredox catalysis, and enzymatic C-H activation could enable the introduction of new substituents at various positions on the ring with high regio- and stereoselectivity.
The ketone at the 4-position is a versatile handle for a wide range of transformations. Beyond standard reductions and reductive aminations, future work could explore novel catalytic asymmetric reactions to introduce new stereocenters at this position. For example, enantioselective aldol (B89426) or Mannich reactions could be developed to append complex side chains. Furthermore, the ketone could serve as a precursor for the formation of spirocyclic systems or for ring expansion reactions to access larger heterocyclic frameworks.
The phenyl group at the 2-position also offers opportunities for further functionalization. Late-stage functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution, or through transition-metal-catalyzed cross-coupling reactions, could be used to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.
Finally, the development of novel cycloaddition reactions involving the pyrrolidine core could lead to the construction of complex polycyclic systems. For instance, the enolate derived from the ketone could participate in [3+2] or other cycloaddition reactions with suitable reaction partners.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Advanced computational modeling can provide valuable insights into its synthesis, reactivity, and potential applications, thereby accelerating the discovery and development of new molecules and processes.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the stereochemical outcomes of new transformations. rsc.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient and selective synthetic routes. For example, DFT could be used to predict the most favorable conditions for a novel C-H functionalization reaction or to rationalize the stereoselectivity of a newly developed catalytic process.
Machine learning and artificial intelligence (AI) are also emerging as powerful tools for predictive synthesis. By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the outcome of a given reaction or even suggest optimal reaction conditions. In the context of this compound, AI could be used to predict novel and sustainable synthetic routes, identify promising catalysts for new transformations, or screen for derivatives with desired properties.
Furthermore, in silico screening and molecular docking studies can be used to predict the biological activity of derivatives of this compound. By modeling the interactions between these molecules and biological targets, such as enzymes or receptors, researchers can identify promising candidates for further experimental investigation. This approach can significantly reduce the time and cost associated with drug discovery.
| Computational Tool | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity. |
| Machine Learning/AI | Predictive synthesis, catalyst design, property prediction. |
| In Silico Screening/Docking | Prediction of biological activity, identification of drug candidates. |
Expansion of Synthetic Utility in Complex Target Molecule Construction
A primary driver for future research on this compound will be its application as a chiral building block in the synthesis of complex and biologically active molecules. Its inherent stereochemistry and versatile functionality make it an attractive starting point for the construction of natural products, pharmaceuticals, and other high-value compounds. nih.govnih.gov
The use of this compound in the synthesis of peptidomimetics is another promising direction. The pyrrolidine ring can serve as a constrained scaffold to mimic the secondary structure of peptides, leading to compounds with improved metabolic stability and oral bioavailability. The ketone functionality provides a convenient point for the introduction of amino acid side chains or for coupling to other peptide fragments.
Furthermore, this building block is expected to find increasing use in the synthesis of alkaloids and other natural products containing the pyrrolidine motif. baranlab.org Many biologically active natural products feature a substituted pyrrolidine ring, and the availability of enantiomerically pure building blocks like this compound can greatly simplify their synthesis.
The development of diversity-oriented synthesis (DOS) strategies starting from this compound will enable the rapid generation of libraries of complex and diverse molecules. By applying a series of branching and functionalization reactions, it will be possible to create a wide range of novel compounds for high-throughput screening in drug discovery and other areas.
Q & A
Q. What is the chemical structure of tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, and how do its functional groups influence reactivity?
The compound has the molecular formula C₁₅H₁₉NO₃ and features a pyrrolidine ring with a 4-oxo group, a phenyl substituent at the 2-position, and a tert-butyl carbamate protecting group at the 1-position . The 4-oxo group enhances electrophilicity, enabling nucleophilic additions, while the tert-butyl group provides steric protection to the nitrogen, stabilizing the molecule during synthesis . The phenyl moiety contributes to π-π interactions in enzyme binding, critical for its role as a BACE-1 inhibitor .
Q. What are the key steps in synthesizing this compound?
Synthesis involves:
- Pyrrolidine ring formation via cyclization of precursors like γ-keto esters.
- Phenyl group introduction through Friedel-Crafts alkylation or cross-coupling reactions.
- Oxidation at the 4-position using agents like KMnO₄ or Dess–Martin periodinane.
- Nitrogen protection with tert-butyl chloroformate under basic conditions (e.g., triethylamine) . Purification typically employs column chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy as a BACE-1 inhibitor?
- In vitro assays : Use fluorogenic substrates (e.g., FRET-based) to measure BACE-1 activity inhibition. Include controls for non-specific binding (e.g., zymogen-treated samples) .
- Dose-response curves : Determine IC₅₀ values (reported sub-micromolar in Study B ).
- Selectivity profiling : Test against related aspartic proteases (e.g., cathepsin D) to assess specificity .
- Crystallography : Co-crystallize the compound with BACE-1 to resolve binding modes (use SHELXL for refinement ).
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from:
- Assay conditions (pH, substrate concentration, temperature).
- Compound purity (validate via HPLC ≥95% purity ).
- Enzyme source (recombinant vs. tissue-extracted BACE-1). Mitigate by standardizing protocols (e.g., WHO guidelines) and reporting detailed methods .
Q. What role does stereochemistry play in this compound’s biological activity?
The (S)-enantiomer shows higher BACE-1 inhibition than (R)-forms due to optimized binding in the enzyme’s chiral active site . Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation analysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- NMR (¹H/¹³C): Confirm structural integrity and detect impurities (e.g., residual solvents).
- Mass spectrometry : Verify molecular weight (261.32 g/mol ).
- HPLC : Assess purity and degradation products under stress conditions (heat, light) .
- XRPD : Monitor crystallinity, which impacts solubility and bioavailability .
Methodological and Mechanistic Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Modify substituents : Replace the phenyl group with halogens (e.g., 4-F) to enhance binding affinity .
- Scaffold hopping : Compare with tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate to evaluate amino group effects .
- Computational modeling : Use docking (AutoDock Vina) and MD simulations to predict binding free energies .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
Challenges include:
- Crystal twinning : Common with flexible pyrrolidine rings; resolve using TWINABS in SHELXL .
- Disordered tert-butyl groups : Apply restraints (ISOR, DELU) during refinement .
- Low-resolution data : Collect high-intensity synchrotron data (λ = 0.7–1.0 Å) .
Q. How can synthesis be scaled while maintaining yield and purity?
- Continuous flow reactors : Improve mixing and heat transfer for oxidation steps .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and BBB penetration (e.g., mouse PK studies ).
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites that reduce potency .
- Proteomics : Assess off-target effects via affinity pulldown assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
